5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol
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Overview
Description
5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol is an organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a diethylamino group, an ethoxyphenyl group, and an imino group attached to a phenol ring. These functional groups contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol typically involves a multi-step process. One common method includes the condensation reaction between 4-ethoxybenzaldehyde and 5-(diethylamino)-2-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the imino group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol
- 5-(Diethylamino)-2-{[(4-methoxyphenyl)imino]methyl}phenol
- 5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}aniline
Uniqueness
5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both diethylamino and ethoxyphenyl groups enhances its solubility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(diethylamino)-2-[(4-ethoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-21(5-2)17-10-7-15(19(22)13-17)14-20-16-8-11-18(12-9-16)23-6-3/h7-14,22H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPHQRJGMVASMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NC2=CC=C(C=C2)OCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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